2,2-Difluoropent-4-enamide
Description
2,2-Difluoropent-4-enamide is a fluorinated organic compound characterized by two fluorine atoms at the second carbon and an amide functional group attached to a pent-4-enoic acid backbone. Fluorinated compounds are widely studied due to their enhanced metabolic stability, bioavailability, and applications in pharmaceuticals and agrochemicals . For example, Ethyl 2,2-difluoropent-4-enoate (CAS 110482-96-7) shares the same difluoroalkene backbone but differs in its ester group, suggesting divergent reactivity and applications .
Properties
CAS No. |
118337-63-6 |
|---|---|
Molecular Formula |
C5H7F2NO |
Molecular Weight |
135.11 g/mol |
IUPAC Name |
2,2-difluoropent-4-enamide |
InChI |
InChI=1S/C5H7F2NO/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H2,8,9) |
InChI Key |
GUTUDWSTXIFHCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)N)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 2,2-Difluoropent-4-enamide and related fluorinated compounds:
| Compound Name | CAS Number | Functional Group | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| This compound | Not available | Amide | ~149.12 (estimated) | Difluoro at C2; amide at C1; double bond at C4 | Pharmaceuticals, agrochemicals |
| Ethyl 2,2-difluoropent-4-enoate | 110482-96-7 | Ester | 166.15 | Difluoro at C2; ester at C1; double bond at C4 | Synthetic intermediate |
| 4-(2,4-Difluorophenyl)pent-4-enoic acid | Not available | Carboxylic acid | ~214.18 (estimated) | Difluorophenyl at C4; double bond at C4 | Material science, drug discovery |
| 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid | 1010422-63-5 | Carboxylic acid | 188.05 | Difluoroethyl at C2; difluoro at C4 | Specialty chemicals |
Structural and Functional Differences
- Fluorination Pattern: Unlike 4-(2,4-Difluorophenyl)pent-4-enoic acid, which features aromatic fluorination, this compound has aliphatic fluorination, which may reduce steric hindrance and improve solubility .
- Double Bond Position: The pent-4-enamide structure shares a terminal double bond with Ethyl 2,2-difluoropent-4-enoate, which could influence polymerization or metabolic pathways .
Reactivity and Stability
- Hydrolysis Resistance: Amides like this compound are typically more resistant to hydrolysis than esters (e.g., Ethyl 2,2-difluoropent-4-enoate), making them preferable in prolonged biological activity .
- Synthetic Pathways: The ester analog (CAS 110482-96-7) may serve as a precursor for synthesizing the amide via aminolysis, a common method for amide preparation .
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